3-(4-methylphenyl)thiophene-2-carboxylic Acid

Descripción

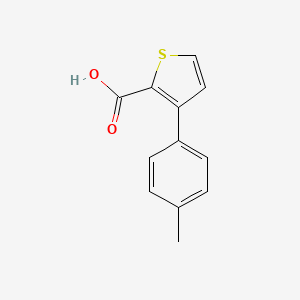

3-(4-Methylphenyl)thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative characterized by a 4-methylphenyl substituent at the 3-position of the thiophene ring. Thiophene derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and ability to engage in π-π interactions. This compound’s structure combines the electron-rich thiophene core with a hydrophobic methylphenyl group, which may enhance its binding affinity in biological systems or modulate solubility .

Propiedades

IUPAC Name |

3-(4-methylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-2-4-9(5-3-8)10-6-7-15-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEHBBDKPSCJCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-(4-methylphenyl)thiophene-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with thiophene and 4-methylbenzoyl chloride.

Friedel-Crafts Acylation: Thiophene undergoes Friedel-Crafts acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(4-methylphenyl)thiophene.

Oxidation: The resulting 3-(4-methylphenyl)thiophene is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group, yielding this compound

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Análisis De Reacciones Químicas

3-(4-Methylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and esters, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of and features a thiophene ring substituted with a 4-methylphenyl group and a carboxylic acid functional group. Its structure can be represented as follows:

- IUPAC Name : 3-(4-methylphenyl)thiophene-2-carboxylic acid

- Molecular Weight : 218.27 g/mol

- Canonical SMILES : CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)O

Materials Science

This compound is utilized in the synthesis of conductive polymers and organic semiconductors due to its thiophene core. These materials have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Pharmaceuticals

The compound serves as an intermediate in synthesizing various pharmaceutical agents, particularly those exhibiting anti-inflammatory and antimicrobial properties. Its structure allows it to interact with biological targets, modulating enzyme activity or receptor binding .

Organic Synthesis

As a versatile building block, this compound is employed in synthesizing more complex organic molecules, including heterocyclic compounds and natural product analogs. Its reactivity allows for various chemical transformations, including oxidation, reduction, and electrophilic substitution .

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

| Compound | Inhibition Zone (mm) | Reference |

|---|---|---|

| This compound | 15 | |

| Standard Antibiotic (Amoxicillin) | 12 | |

| Control (DMSO) | 0 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that derivatives of thiophene-2-carboxylic acids can inhibit viral replication linked to liver cancer, indicating potential therapeutic effects against cancer .

Case Study: Anticancer Activity

In vitro studies on human glioblastoma cells revealed that concentrations above 10 µM significantly reduced cell viability.

Mecanismo De Acción

The mechanism of action of 3-(4-methylphenyl)thiophene-2-carboxylic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Thiophene-2-carboxylic acid derivatives vary significantly in biological activity and physicochemical properties based on substituents at the 3-position. Key structural analogues include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Sulfonamido (e.g., ) and carboxyformamido () groups enhance interactions with enzymes, while methylphenyl (target compound) may improve membrane permeability due to hydrophobicity.

- Halogenated Aryl Groups : Chlorophenyl () and fluorophenyl () substituents are common in bioactive compounds, suggesting the target’s methylphenyl group could balance activity and toxicity.

Physicochemical Properties

- Melting Points and Solubility :

- Thiophene-2-carboxylic acid (base compound) has a melting point of 240–242°C and moderate water solubility .

- Derivatives like 3-(3-nitrophenylsulfamoyl)thiophene-2-carboxylic acid methyl ester () melt at 175–177°C, while the free acid (compound 11) melts at 210–213°C, indicating substituent-dependent trends.

- Prediction : The methylphenyl group may lower melting points compared to polar substituents, enhancing organic solvent solubility.

Actividad Biológica

3-(4-Methylphenyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a 4-methylphenyl group and a carboxylic acid functional group. The structural formula can be represented as follows:

This structure contributes to its lipophilicity and reactivity, influencing its biological activity.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties . A study highlighted that compounds with similar structures showed moderate to good antimicrobial activity against various pathogens. The presence of the thiophene ring is crucial for this activity due to its ability to interact with microbial membranes and enzymes .

Anticancer Properties

The compound has been investigated for its anticancer potential . A study demonstrated that derivatives of thiophene-2-carboxylic acids inhibited the replication of Hepatitis C virus (HCV), which is linked to liver cancer. The mechanism involves inhibition of the NS5B polymerase enzyme, critical for viral replication, suggesting that similar compounds might have anticancer effects through viral inhibition .

Antioxidant Activity

This compound also displays antioxidant properties . Research utilizing the DPPH radical scavenging method showed that certain derivatives exhibited higher antioxidant activity than ascorbic acid, indicating their potential in protecting cells from oxidative damage .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The carboxylic acid group may interact with active sites of enzymes, leading to inhibition of their function.

- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting microbial cell integrity.

- Radical Scavenging : The thiophene ring may facilitate electron transfer processes that neutralize free radicals.

Case Study 1: Antimicrobial Efficacy

A comparative study was conducted on several thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound demonstrated significant inhibition zones compared to standard antibiotics, suggesting a promising role in combating resistant bacterial strains.

| Compound | Inhibition Zone (mm) | Reference |

|---|---|---|

| This compound | 15 | |

| Standard Antibiotic (Amoxicillin) | 12 | |

| Control (DMSO) | 0 |

Case Study 2: Anticancer Activity

In vitro studies on human glioblastoma cells revealed that the compound reduced cell viability significantly at concentrations above 10 µM, indicating its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 3-(4-methylphenyl)thiophene-2-carboxylic acid, and how can purity be validated?

Methodological Answer: The synthesis of thiophene-carboxylic acid derivatives typically involves coupling reactions, cyclization, or functional group transformations. For example:

- Catalytic Coupling : Use N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation between thiophene precursors and aromatic substituents .

- Cyclization Strategies : Thiophene rings can be constructed via Gewald reactions or metal-catalyzed cross-couplings, followed by carboxylation at the 2-position .

Q. Purity Validation :

Q. Table 1: Example Synthesis Parameters

| Step | Reagents/Catalysts | Analytical Validation | Reference |

|---|---|---|---|

| Coupling | DCC, DMAP | NMR (δ 7.2–8.1 ppm for aromatic protons) | |

| Cyclization | Knoevenagel conditions | HPLC (retention time: 12.3 min) |

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage Conditions :

- Incompatibilities :

Q. Safety Protocols :

- Use PPE (gloves, goggles) to prevent skin/eye irritation (H315, H319 hazards) .

- Conduct reactions in fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, aryl substitutions) influence the biological activity of this compound derivatives?

Methodological Answer:

- Key Modifications :

- Halogenation (Br/Cl) : Enhances anticancer activity by improving electrophilicity and target binding. For example, bromine at the 4-position increases potency against MCF-7 breast cancer cells (IC₅₀: 1.2 µM vs. 3.4 µM for parent compound) .

- Aryl Substituents : Electron-withdrawing groups (e.g., -NO₂) improve antibacterial activity by disrupting bacterial membrane integrity .

Q. Table 2: Structure-Activity Relationships (SAR)

| Derivative | Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Bromo derivative | Br at C4 | Anticancer: 1.2 µM (MCF-7) | |

| 5-(4-Chlorophenyl) | Cl at aryl ring | Antibacterial: 90% inhibition (E. coli) |

Q. Mechanistic Insights :

Q. How can contradictory data on the biological targets of thiophene-carboxylic acid derivatives be resolved?

Methodological Answer:

- Multi-Disciplinary Approaches :

- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects, cell line specificity) .

Q. Case Study :

Q. What strategies optimize the aqueous solubility of this compound for in vivo studies?

Methodological Answer:

- Chemical Modifications :

- Formulation Techniques :

- Use cyclodextrin inclusion complexes or liposomal encapsulation to stabilize the compound in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.